molecular formula C18H32N6O6 B14434597 N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide CAS No. 77976-85-3

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide

Cat. No.: B14434597
CAS No.: 77976-85-3
M. Wt: 428.5 g/mol
InChI Key: DFGILBZRSKPPBS-HTFCKZLJSA-N
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Description

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound with a molecular formula of C18H32N6O6. It is characterized by the presence of multiple alanine residues and an acetyl group at the N-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include smaller peptide fragments or modified peptides with altered functional groups, depending on the specific reaction conditions .

Scientific Research Applications

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sequence of alanine residues play a crucial role in determining its binding affinity and specificity. The compound may modulate biological pathways by influencing protein conformation and activity .

Properties

CAS No.

77976-85-3

Molecular Formula

C18H32N6O6

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C18H32N6O6/c1-8(14(26)19-7)21-16(28)10(3)23-18(30)12(5)24-17(29)11(4)22-15(27)9(2)20-13(6)25/h8-12H,1-7H3,(H,19,26)(H,20,25)(H,21,28)(H,22,27)(H,23,30)(H,24,29)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

DFGILBZRSKPPBS-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC)NC(=O)C

Origin of Product

United States

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